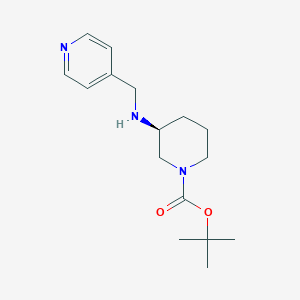
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Descripción general
Descripción
The compound "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" is a brominated pyridine derivative with a pyrrolidinyl methanone substituent. This structure is related to various other compounds that have been synthesized and studied for their potential biological activities, such as anticonvulsant properties and sodium channel blocking capabilities , as well as their crystal and molecular structures . The presence of the bromine atom on the pyridine ring and the pyrrolidinyl group suggests that this compound could be of interest in the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a pyridine derivative followed by the introduction of a substituent, such as a pyrrolidinyl group. For instance, a series of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives were synthesized and evaluated for their anticonvulsant activities . Although the exact synthesis of "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" is not detailed in the provided papers, similar synthetic strategies could be employed, such as halogenation of the pyridine ring followed by the introduction of the pyrrolidinyl methanone group.
Molecular Structure Analysis
The molecular structure of halogenated pyridine derivatives can be quite sensitive to the electronic and chemical properties of substituents on the ring . The distances and angles within the pyrrole ring of a related compound, (5-bromopyrrol-3-yl)cyclohexylmethanone, were found to be consistent with other substituted pyrroles, indicating that the electronic effects of the bromine atom are significant . This suggests that the molecular structure of "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" would also be influenced by the bromine substituent and the pyrrolidinyl methanone group.
Chemical Reactions Analysis
The reactivity of brominated pyridine compounds can vary depending on the nature of the substituents and the reaction conditions. For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different conditions . The presence of a bromine atom on the pyridine ring of "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" could make it a versatile intermediate for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, was determined by X-ray diffraction, revealing intermolecular hydrogen bonding . The bromine atom in "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" is likely to affect its boiling point, melting point, solubility, and density. Additionally, the electronic properties of the bromine atom could influence the compound's UV-Vis and IR spectra, as well as its reactivity in various chemical reactions.
Aplicaciones Científicas De Investigación
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : A series of novel pyrimidine-based thiourea compounds, which include “(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone”, have been synthesized and studied for their potential in treating type II diabetes mellitus .
- Methods of Application or Experimental Procedures : These compounds were tested for their inhibitory potential against α-glucosidase, an enzyme that plays a crucial role in treating type II diabetes mellitus . The chemical structures of these heterocycles consist of a central pyrimidine ring with phenyl-substituted thiourea motifs .
- Summary of Results or Outcomes : Several of these compounds, including 4i, 4f, 4h, 4c, and 4e, showed better inhibition than the reference compound acarbose . For example, compound 4i had an IC50 value of 22.46 ± 0.65 µM, which is significantly lower than the IC50 value of 38.22 ± 0.12 µM for acarbose .
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJUEBASITIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649714 | |
| Record name | (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
CAS RN |
1090388-79-6 | |
| Record name | (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



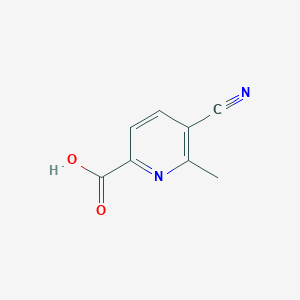
![methyl 3-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoate](/img/structure/B1294060.png)
![N-{4-[(cyclopropylcarbonyl)amino]benzyl}-1H-imidazole-1-carboxamide](/img/structure/B1294062.png)
![4-iodo-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1294065.png)
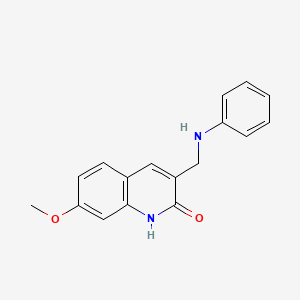
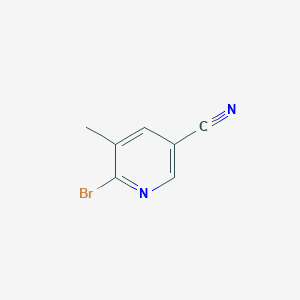
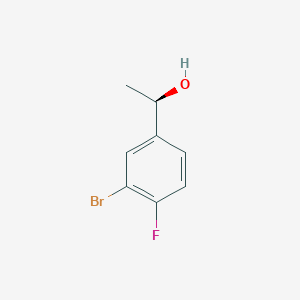
![8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294079.png)
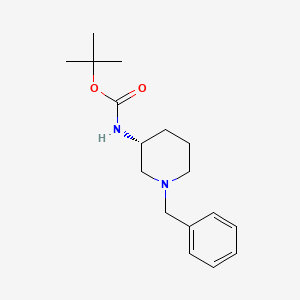
![4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294085.png)
![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)
![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)
![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)
